Simvastatin-d6

LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

Simvastatin-d6 is the indispensable stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of simvastatin in pharmacokinetic and bioequivalence studies. Unlike unlabeled simvastatin or heterologous statin analogs (lovastatin-d6, atorvastatin-d5), it provides identical retention behavior and ionization efficiency while delivering a distinct +6 Da mass shift, correcting for matrix effects, extraction variability, and ion suppression. Regulatory guidance from FDA and EMA explicitly recommends structurally identical SIL-IS for ANDA submissions, making this compound essential for compliant bioanalytical method validation and clinical TDM applications.

Molecular Formula C25H38O5
Molecular Weight 424.6 g/mol
Cat. No. B562270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin-d6
Synonyms2,2-(Dimethyl-d6)butanoic Acid(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro_x000B_-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]_x000B_-1-naphthalenyl Ester;  (+)-Simvastatin-d6;  Cholestat-d6;  Lipex-d6;  Novo-Simvastatin-d6;  Simvotin-d6;  Si
Molecular FormulaC25H38O5
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3
InChIKeyRYMZZMVNJRMUDD-QDGXURMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d6); ≤1% d0A solid

Simvastatin-d6 Procurement Guide: Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification


Simvastatin-d6 (CAS 1002347-71-8) is a deuterium-labeled analog of the HMG-CoA reductase inhibitor simvastatin, belonging to the statin class of compounds [1]. It contains six deuterium atoms strategically positioned on the 2,2-dimethyl groups of the butanoate ester moiety , resulting in a molecular formula of C₂₅H₃₂D₆O₅ and a molecular weight of 424.61 g/mol . As a stable isotope-labeled internal standard (SIL-IS), Simvastatin-d6 is exclusively intended for use in quantitative mass spectrometry applications, specifically GC-MS and LC-MS/MS, to enable accurate quantification of unlabeled simvastatin in complex biological matrices . The compound exhibits near-identical physicochemical properties to its unlabeled counterpart, including chromatographic retention behavior and ionization efficiency, while providing a distinct mass shift that permits unambiguous mass spectrometric differentiation .

Why Unlabeled Simvastatin or Other Statin Analogs Cannot Substitute for Simvastatin-d6 in Quantitative Bioanalysis


Unlabeled simvastatin and structurally distinct statin analogs such as lovastatin-d6, atorvastatin-d5, or pravastatin-d3 cannot serve as functional substitutes for Simvastatin-d6 in quantitative LC-MS/MS workflows due to fundamental analytical requirements for stable isotope dilution assays. Unlabeled simvastatin is the analyte of interest, not the internal standard, and its use would preclude any correction for matrix effects, extraction recovery variability, or ionization suppression/enhancement [1]. Heterologous internal standards, including deuterated analogs of other statins, exhibit differential chromatographic retention times (e.g., atorvastatin elutes ~1.5-2.0 min earlier than simvastatin under typical reversed-phase conditions) and distinct matrix effect profiles (e.g., simvastatin hydroxy acid exhibits a matrix effect of 41.8 ± 2.8% versus 31.2 ± 1.0% for its deuterated analog) [2], rendering them incapable of tracking analyte-specific extraction behavior . Regulatory guidance from the FDA and EMA explicitly recommends the use of stable isotope-labeled internal standards that are structurally identical to the analyte to achieve the precision and accuracy required for bioequivalence studies and pharmacokinetic assessments [3].

Simvastatin-d6 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Procurement Decisions


MS/MS Transition Differentiation: Simvastatin-d6 vs Unlabeled Simvastatin

Simvastatin-d6 provides a distinct and analytically useful mass shift of +6 Da in the precursor ion and product ion fragmentation pattern compared to unlabeled simvastatin, enabling selective multiple reaction monitoring (MRM) without isotopic cross-talk. The transition selected for unlabeled simvastatin is m/z 419.30 → 285.20, while the corresponding transition for Simvastatin-d6 is m/z 425.40 → 199.20 [1]. This 6.1 Da difference in precursor mass and 86 Da difference in product ion mass ensures baseline separation in the mass analyzer and eliminates any potential interference from naturally occurring ¹³C isotopes of the analyte [2].

LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

Isotopic Purity Specification: Simvastatin-d6 vs Simvastatin-d3

Simvastatin-d6 is supplied with a certified isotopic purity of ≥99% deuterated forms (d₁-d₆) and ≤1% residual unlabeled d₀ species . In contrast, commercially available Simvastatin-d3 (containing three deuterium atoms) typically exhibits a higher proportion of d₀ contamination due to incomplete deuteration and isotopic exchange, which can introduce systematic bias in quantitative assays . The higher nominal mass shift of +6 Da for Simvastatin-d6, compared to +3 Da for Simvastatin-d3, provides superior separation from the naturally occurring M+2 and M+4 isotopic peaks of unlabeled simvastatin, which arise from the ~1.1% natural abundance of ¹³C across the 25 carbon atoms in the molecule .

Isotopic Purity Stable Isotope Labeling Analytical Standards

Matrix Effect Compensation: Simvastatin-d6 vs Structurally Distinct Statin Internal Standards

Simvastatin-d6 exhibits matrix effect profiles that closely parallel those of the unlabeled analyte, enabling effective compensation for ion suppression or enhancement. In a validated LC-MS/MS method, the matrix effect for Simvastatin-d6 was 86.9 ± 4.0%, compared to 85.3 ± 7.7% for unlabeled simvastatin at equivalent concentrations [1]. This near-identical matrix effect behavior is a direct consequence of the co-elution and identical ionization chemistry of the deuterated and unlabeled species. In contrast, the structurally distinct active metabolite simvastatin hydroxy acid exhibits a markedly different matrix effect of 41.8 ± 2.8%, demonstrating that heterologous internal standards cannot adequately correct for analyte-specific matrix effects [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Deuterium Labeling Position: Simvastatin-d6 (Methyl-d3) vs Alternative Labeling Strategies

Simvastatin-d6 contains six deuterium atoms positioned specifically on the two methyl groups of the 2,2-dimethylbutanoate ester moiety, designated as 2,2-di(methyl-d₃)butanoate . This labeling strategy places deuterium atoms on non-exchangeable sp³ carbon positions, eliminating any risk of deuterium-hydrogen back-exchange under aqueous or biological conditions. Alternative labeling approaches, such as deuterium placement on hydroxyl or carboxyl groups, are susceptible to pH-dependent exchange, which can lead to time-dependent loss of the isotopic label and compromised quantification accuracy [1]. The Ki value of the hydrolyzed open-ring form of simvastatin is 0.12 nM for the unlabeled compound ; the deuterated analog maintains comparable inhibitory potency, ensuring that the internal standard does not exhibit differential binding or metabolic behavior that could introduce bias .

Deuterium Exchange Metabolic Stability Isotope Effect

Simvastatin-d6: High-Value Application Scenarios for Scientific and Industrial Procurement


Regulatory Bioequivalence Studies and ANDA Submissions

Simvastatin-d6 is the internal standard of choice for bioequivalence studies required for Abbreviated New Drug Applications (ANDAs) of generic simvastatin formulations. The validated LC-MS/MS method using Simvastatin-d6 achieves a linear range of 0.05-50 ng/mL in human plasma with a lower limit of quantification (LLOQ) of 0.05 ng/mL [1], meeting the sensitivity requirements for full pharmacokinetic profiling. The method has been successfully applied to clinical pharmacokinetic studies in diverse populations, generating Cmax values of 69.74 ± 45.27 ng/mL and AUC₀₋ᵢₙf values of 190.71 ± 107.27 ng·h/mL for simvastatin following oral administration [2]. The use of Simvastatin-d6 ensures compliance with FDA and EMA bioanalytical method validation guidelines, which explicitly recommend stable isotope-labeled internal standards for accurate and precise quantification.

Multi-Analyte Pharmacokinetic Studies with Simvastatin Acid

Simvastatin undergoes rapid in vivo interconversion between its lactone prodrug form and the active hydroxy acid metabolite. Simvastatin-d6 (lactone form) is used in tandem with Simvastatin Acid-d3 for simultaneous quantification of both species in a single analytical run. In a validated human plasma method, Simvastatin-d6 served as the internal standard for simvastatin lactone (concentration range 0.2-80 ng/mL), while Simvastatin Acid-d3 served as the internal standard for the active metabolite simvastatin acid (concentration range 0.1-60 ng/mL) [3]. This dual internal standard approach enables accurate tracking of the dynamic lactone-acid interconversion during sample processing and storage, which is essential for obtaining true in vivo concentration profiles. The method achieved intra- and inter-batch precision values of 0.94-9.56% and 0.79-12.0% for simvastatin, respectively [4].

Therapeutic Drug Monitoring and Adherence Testing

Simvastatin-d6 enables the development of high-resolution mass spectrometry (HRMS) methods for therapeutic drug monitoring (TDM) of statin therapy. A validated LC-HRMS/MS method for the simultaneous quantification of seven statins and four active metabolites employed Simvastatin-d6 as the internal standard for simvastatin, achieving identification and quantification across a clinically relevant concentration range [5]. The distinct MS/MS transition of m/z 425.40 → 199.20 for Simvastatin-d6, compared to m/z 419.30 → 285.20 for unlabeled simvastatin, provides the selectivity required to differentiate simvastatin from structurally similar statins such as lovastatin (which shares an identical nominal mass) in a single analytical run. This application supports adherence monitoring in clinical trials and routine clinical practice, where accurate quantification of circulating drug levels informs dosing decisions and assesses patient compliance.

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